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molecular formula C7H16Cl4N4 B8344802 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride

3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride

Cat. No. B8344802
M. Wt: 298.0 g/mol
InChI Key: PYHZJKPGPLOCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188316B2

Procedure details

2,3,5,6-tetraaminotoluene tetrahydrochloride (TAT.4HCl)(60.59 g, 203.28 mmol) from Example 1 was added to a 1 L vessel and dissolved in deaerated water (300 g). Tin powder (0.360 g, 3.05 mmol) was added to this mixture and it was stirred for 10 minutes. NaOH (48.79 g, 1219.7 mmol) was added to 45 mL of deaerated water, allowed to cool to room temperature and then added to the stirring TAT.4HCl solution. The solution was stirred for 2 hours and free base TAT precipitated out of the solution as the solution cooled down to room temperature (18 hours). The precipitate was recovered by filtration, and washed with deaerated water (20 mL) and deaerated methanol (20 mL). This resulted in a crystalline beige solid being isolated in 82% yield (25.2 g). 1H-NMR analysis indicated TAT product purity was >99%.
Quantity
60.59 g
Type
reactant
Reaction Step One
Name
Quantity
0.36 g
Type
reactant
Reaction Step Two
Name
Quantity
48.79 g
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.Cl.Cl.Cl.[NH2:5][C:6]1[C:11]([NH2:12])=[CH:10][C:9]([NH2:13])=[C:8]([NH2:14])[C:7]=1[CH3:15].[Sn].[OH-].[Na+]>O>[NH2:5][C:6]1[C:11]([NH2:12])=[CH:10][C:9]([NH2:13])=[C:8]([NH2:14])[C:7]=1[CH3:15] |f:0.1.2.3.4,6.7,^3:15|

Inputs

Step One
Name
Quantity
60.59 g
Type
reactant
Smiles
Cl.Cl.Cl.Cl.NC1=C(C(=C(C=C1N)N)N)C
Step Two
Name
Quantity
0.36 g
Type
reactant
Smiles
[Sn]
Step Three
Name
Quantity
48.79 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
300 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the stirring TAT.4HCl solution
STIRRING
Type
STIRRING
Details
The solution was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
free base TAT precipitated out of the solution as the solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature (18 hours)
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with deaerated water (20 mL) and deaerated methanol (20 mL)
CUSTOM
Type
CUSTOM
Details
This resulted in a crystalline beige solid
CUSTOM
Type
CUSTOM
Details
being isolated in 82% yield (25.2 g)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC1=C(C(=C(C=C1N)N)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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